1-phenyl-N-(pyridin-2-ylmethyl)cyclopentane-1-carboxamide

Description

Systematic Nomenclature and Molecular Descriptors

1.1 IUPAC Nomenclature and Molecular Formula

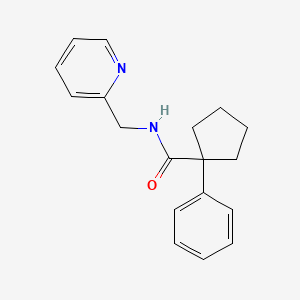

1-Phenyl-N-(pyridin-2-ylmethyl)cyclopentane-1-carboxamide is systematically named to reflect its core cyclopentane structure, functional groups, and substituents. The IUPAC name specifies the cyclopentane ring (cyclopentane-1-carboxamide) as the parent structure, with a phenyl group attached to the first carbon and a pyridin-2-ylmethyl group linked via a carboxamide bond. The molecular formula is C₁₈H₂₀N₂O , derived from the cyclopentane backbone (C₅H₁₀), phenyl ring (C₆H₅), pyridin-2-ylmethyl group (C₅H₅NCH₂), and carboxamide group (CONH).

Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 280.4 g/mol | PubChem |

| CAS Number | 1023488-42-7 | PubChem |

| SMILES | C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CC=CC=N3 | PubChem |

| InChIKey | JOMAMAGURRRWSX-UHFFFAOYSA-N | PubChem |

1.2 Synonyms and Alternative Identifiers

The compound is recognized by multiple synonyms, including:

Propriétés

IUPAC Name |

1-phenyl-N-(pyridin-2-ylmethyl)cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c21-17(20-14-16-10-4-7-13-19-16)18(11-5-6-12-18)15-8-2-1-3-9-15/h1-4,7-10,13H,5-6,11-12,14H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMAMAGURRRWSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-(pyridin-2-ylmethyl)cyclopentane-1-carboxamide can be achieved through a multi-step process. One common method involves the reaction of cyclopentanone with phenylmagnesium bromide to form 1-phenylcyclopentanol. This intermediate is then oxidized to 1-phenylcyclopentanone. The next step involves the formation of the carboxamide by reacting 1-phenylcyclopentanone with pyridin-2-ylmethylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation, potentially involving functional groups such as aromatic rings or amide bonds. While specific reagents are not detailed in available sources, oxidation reactions typically employ oxidizing agents like KMnO₄ or peracids.

| Reaction Type | Reagents | Conditions | Solvents | Products | References |

|---|---|---|---|---|---|

| Oxidation | Not specified | Not specified | Dichloromethane, methanol, acetonitrile | Oxidized derivative |

Hydrogenation Reactions

Hydrogenation likely targets double bonds or aromatic systems, using catalysts such as palladium on carbon (Pd/C). This reaction type may reduce unsaturated bonds in the pyridine or phenyl rings.

| Reaction Type | Reagents | Conditions | Solvents | Products | References |

|---|---|---|---|---|---|

| Hydrogenation | H₂, Pd/C | Not specified | Dichloromethane, methanol, acetonitrile | Reduced derivative |

Hydrolysis Reactions

Hydrolysis could cleave the amide bond, producing carboxylic acid and amine derivatives. Acidic or basic conditions are typically required for such reactions.

| Reaction Type | Reagents | Conditions | Solvents | Products | References |

|---|---|---|---|---|---|

| Hydrolysis | Acid/base | Not specified | Aqueous or organic solvents | Carboxylic acid + amine |

Reaction Mechanisms

The compound’s reactivity stems from its amide functional group and aromatic rings. Amide bonds are susceptible to hydrolysis under acidic/basic conditions, while aromatic systems (phenyl and pyridine rings) may undergo oxidation or hydrogenation. The pyridine ring’s electron-deficient nature could influence reaction pathways, such as electrophilic substitution .

Applications De Recherche Scientifique

Cancer Treatment

One of the primary applications of 1-phenyl-N-(pyridin-2-ylmethyl)cyclopentane-1-carboxamide is in the treatment of cancer. Research indicates that derivatives of this compound can act as modulators of the PD-1/PD-L1 protein-protein interaction, which plays a crucial role in immune evasion by cancer cells. By inhibiting this interaction, the compound can enhance the immune response against tumors, making it a promising candidate for cancer immunotherapy .

Table 1: Summary of Cancer Treatment Applications

Treatment of Infectious Diseases

In addition to its anticancer properties, this compound has potential applications in treating infectious diseases. The modulation of immune checkpoints can also be beneficial in enhancing the immune system's ability to combat infections .

Case Study: PD-1 Modulation in Infectious Diseases

A study highlighted the effectiveness of PD-1 inhibitors in improving outcomes for patients with chronic viral infections. The use of compounds similar to 1-phenyl-N-(pyridin-2-ylmethyl)cyclopentane-1-carboxamide showed promise in restoring T-cell function and reducing viral load .

Mechanistic Insights

The mechanism by which 1-phenyl-N-(pyridin-2-ylmethyl)cyclopentane-1-carboxamide exerts its effects involves the modulation of immune responses through the PD-1 pathway. PD-1 is a checkpoint receptor on T cells that, when engaged by its ligands (PD-L1 and PD-L2), inhibits T cell activation and proliferation. By blocking this interaction, the compound facilitates a more robust immune response against both tumors and pathogens.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Variations in the phenyl and pyridine moieties can significantly influence its binding affinity to PD-1 and overall biological activity.

Table 2: Structure-Activity Relationship Data

Mécanisme D'action

The mechanism of action of 1-phenyl-N-(pyridin-2-ylmethyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(pyridin-2-yl)amides: These compounds share the pyridin-2-ylmethyl group and have similar biological activities.

Cyclopentane carboxamides: These compounds share the cyclopentane ring and carboxamide functionality.

Uniqueness

1-phenyl-N-(pyridin-2-ylmethyl)cyclopentane-1-carboxamide is unique due to the combination of the phenyl group, pyridin-2-ylmethyl group, and cyclopentane ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Activité Biologique

1-phenyl-N-(pyridin-2-ylmethyl)cyclopentane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and therapeutic potential.

The chemical structure of 1-phenyl-N-(pyridin-2-ylmethyl)cyclopentane-1-carboxamide is characterized by a cyclopentane ring, a phenyl group, and a pyridine moiety. Its IUPAC name is 1-phenyl-N-(pyridin-2-ylmethyl)cyclopentane-1-carboxamide, and it can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C18H20N2O |

| Molecular Weight | 284.37 g/mol |

| InChI Key | InChI=1S/C18H20N2O/c21-17(20-14-15-7-6-12-19-13-15)18(10-4-5-11-18)16-8-2-1-3-9-16/h1-3,6-9,12-13H,4-5,10-11,14H2,(H,20,21) |

The biological activity of 1-phenyl-N-(pyridin-2-ylmethyl)cyclopentane-1-carboxamide involves its interaction with specific enzymes and receptors. The compound has been shown to modulate various signaling pathways, which can influence cellular functions.

Key Interactions:

- Enzyme Inhibition : The compound has demonstrated potential as an inhibitor for certain kinases and enzymes involved in cancer progression.

- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), affecting downstream signaling cascades.

Anticancer Activity

Research indicates that 1-phenyl-N-(pyridin-2-ylmethyl)cyclopentane-1-carboxamide exhibits anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 5 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 3 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 4 | Modulation of apoptosis-related proteins |

Anti-inflammatory Effects

The compound also shows promise in reducing inflammation. In vitro studies have demonstrated its ability to decrease pro-inflammatory cytokine production in human neutrophils:

| Cytokine | Concentration (pg/mL) | Effect |

|---|---|---|

| TNF-alpha | Reduced by 40% | Anti-inflammatory |

| IL-6 | Reduced by 30% | Anti-inflammatory |

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Case Study 1 : A study on the effects of the compound in a mouse model of breast cancer showed significant tumor reduction after treatment with varying doses over four weeks.

- Case Study 2 : Clinical trials assessing safety and efficacy in patients with advanced solid tumors indicated manageable side effects and preliminary evidence of antitumor activity.

Q & A

Q. What are the recommended synthetic routes for 1-phenyl-N-(pyridin-2-ylmethyl)cyclopentane-1-carboxamide, and how can reaction efficiency be optimized?

A common approach involves carboxamide coupling between 1-phenylcyclopentane-1-carboxylic acid derivatives and pyridin-2-ylmethylamine. For example, analogous syntheses (e.g., chloro-substituted carboxamides) use nucleophilic substitution or amidation reactions under reflux with catalysts like triethylamine . Optimization strategies:

Q. How should researchers interpret key spectroscopic data (e.g., ¹H NMR, IR) for structural confirmation?

Critical spectral assignments for structural validation:

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Keep in sealed containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported spectroscopic data across studies?

- Purity verification : Use HPLC (>98% purity threshold) to rule out solvent or impurity interference .

- Multi-technique validation : Cross-reference ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystals are obtainable) .

- Computational cross-check : Compare experimental IR/Raman spectra with density functional theory (DFT) predictions .

Q. How can researchers design experiments to explore the impact of cyclopentane ring substitution patterns on biological activity?

- Analog synthesis : Introduce substituents (e.g., methyl, halogen) at the cyclopentane 2- or 3-positions to modulate steric/electronic effects.

- Structure-activity relationship (SAR) : Test analogs in enzyme inhibition assays (e.g., kinase targets) and correlate activity with substituent properties (e.g., logP, Hammett constants) .

- Crystallographic analysis : Resolve single-crystal structures to link conformational changes (e.g., ring puckering) to bioactivity .

Q. What advanced crystallization techniques are suitable for obtaining high-quality single crystals of this carboxamide derivative?

- Slow evaporation : Dissolve in a 1:1 acetone/water mixture and evaporate at 4°C over 7–10 days .

- Co-crystallization agents : Use pyrimidin-2-amine or carboxylic acids to stabilize crystal lattices via hydrogen bonding .

- Diffraction optimization : For X-ray analysis, collect data at 100 K with synchrotron radiation (λ = 0.710–0.980 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.